3-(4-Methyloxazol-5-yl)butanoic acid

Molecular weight Structural isomerism Quality control

Secure this chemically logical but biologically uncharacterized oxazole scaffold for targeted SAR expansion. Its distinct C4-butanoic acid side chain and 4-methyl substitution deliver a unique physicochemical profile (ΔlogP ≈ +0.5 vs. propanoic homolog) for probing chain-length effects on target engagement, metabolic stability, and membrane permeability. The free carboxylic acid enables amide coupling or esterification, while the 4-methyloxazole core is primed for C-2 functionalization—making it a versatile building block for parallel library synthesis. Ensure assay integrity by replacing unvalidated analogs with this well-defined, analytically distinguishable isomer (MW 169.18).

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13341969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyloxazol-5-yl)butanoic acid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C(C)CC(=O)O
InChIInChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)9-4-12-8/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyFCCPOGOQUOTEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyloxazol-5-yl)butanoic Acid: Chemical Identity and Research-Grade Procurement Baseline


3-(4-Methyloxazol-5-yl)butanoic acid (CAS 1509554-80-6) is a heterocyclic carboxylic acid with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . The compound features a 4-methyl-substituted 1,3-oxazole ring linked at the 5-position to a butanoic acid side chain . It belongs to the broader class of oxazole derivatives, a privileged scaffold in medicinal chemistry, yet this specific compound remains very sparsely characterized in the public scientific literature.

Why 3-(4-Methyloxazol-5-yl)butanoic Acid Cannot Be Interchanged with Generic Oxazole-Butanoic Acid Analogs


Structural isomerism among oxazole-butanoic acid derivatives dictates fundamentally different molecular recognition, physicochemical, and metabolic profiles. The 4-methyl substitution on the oxazole ring of 3-(4-Methyloxazol-5-yl)butanoic acid modulates electronic distribution, steric environment, and hydrogen-bonding capacity relative to the des-methyl analog 3-(Oxazol-5-yl)butanoic acid (MW 155.15 g/mol) . More critically, the butanoic acid chain length differentiates it from the propanoic acid homolog 3-(4-Methyloxazol-5-yl)propanoic acid (MW 155.15 g/mol; C₇H₉NO₃) . Each additional methylene unit alters pKa, lipophilicity (logP), conformational flexibility, and target binding entropy. Substituting any of these analogs without empirical validation of functional equivalence introduces unquantified risk in any assay, synthetic route, or structure-activity relationship (SAR) study.

3-(4-Methyloxazol-5-yl)butanoic Acid: Quantitative Differentiation Evidence and Identified Research Gaps


Molecular Weight Differentiation from the Des-Methyl and Propanoic Acid Analogs

3-(4-Methyloxazol-5-yl)butanoic acid (MW 169.18 g/mol; C₈H₁₁NO₃) is structurally and gravimetrically distinct from two of its most relevant analogs: 3-(Oxazol-5-yl)butanoic acid (MW 155.15 g/mol; C₇H₉NO₃) and 3-(4-Methyloxazol-5-yl)propanoic acid (MW 155.15 g/mol; C₇H₉NO₃) . This MW difference (>14 g/mol) provides an unambiguous analytical handle (LCMS, HRMS) for identity confirmation and purity assessment, eliminating the risk of isobaric or isomeric misidentification that could compromise a screening campaign or synthetic intermediate lot release.

Molecular weight Structural isomerism Quality control

Regioisomeric Differentiation: 5-Position Linkage vs. 2- and 4-Position Analogs

The compound features the butanoic acid chain attached at the oxazole C-5 position with a 4-methyl substituent . This contrasts with 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, where the butanoic acid chain is attached at the C-2 position and the methyl group resides at C-5 . These regioisomers share identical molecular weight (169.18 g/mol; C₈H₁₁NO₃) but differ in connectivity, leading to divergent electronic properties, dipole moments, and biological target complementarity. For instance, oxazole C-2 vs. C-5 substitution has been shown to alter hydrogen-bond acceptor geometry and metabolic stability across multiple oxazole-containing drug candidates .

Regioisomerism SAR Oxazole substitution pattern

Comparative Bioactivity Gap: No Published Quantitative Pharmacology Data Identified

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (as of April 2026) yielded no quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀) or comparative in vitro/in vivo pharmacology data for 3-(4-Methyloxazol-5-yl)butanoic acid [1][2]. In contrast, structurally related oxazole-butanoic acid derivatives have been characterized: for example, certain oxazole-5-substituted analogs have shown 5-lipoxygenase (5-LO) inhibitory activity in human PMNL assays, with reported IC₅₀ values ranging from 0.58 μM to >10 μM depending on the substitution pattern [3]. The absence of data for this specific compound means any claim of bioactivity superiority, selectivity, or mechanism of action cannot be substantiated. Procurement decisions must therefore be based exclusively on structural suitability for the intended chemical or SAR exploration purpose, not on demonstrated biological performance.

Bioactivity Data gap Screening

Chain-Length Differentiation: Butanoic Acid vs. Propanoic Acid Homolog

The butanoic acid side chain (C4) of the target compound provides one additional methylene unit compared to 3-(4-Methyloxazol-5-yl)propanoic acid (C3) . In homologous series of carboxylic acids, this single methylene increment typically increases logP by approximately 0.5 units and slightly elevates pKa (weaker acid), both of which influence membrane permeability, plasma protein binding, and metabolic clearance . For oxazole-containing drug intermediates, chain-length variation has been shown to alter PPARα agonist potency by >10-fold in certain series (e.g., Romazarit and its propanoic acid predecessors) . While no head-to-head comparison data exist for this specific pair, the well-established physicochemical trends across homologous carboxylic acid series provide a rational basis for expecting differentiated ADME and target engagement profiles.

Homolog comparison Chain length Physicochemical properties

Evidence-Backed Application Scenarios for Procuring 3-(4-Methyloxazol-5-yl)butanoic Acid


SAR Expansion of Oxazole-Carboxylic Acid Series for PPAR or Lipoxygenase Targets

Given the established precedent for oxazole-5-substituted carboxylic acids engaging PPARα (e.g., Romazarit) and lipoxygenase enzymes (reported IC₅₀ values of 0.58 μM to >10 μM for related analogs) , 3-(4-Methyloxazol-5-yl)butanoic acid represents a chemically logical but biologically uncharacterized entry for SAR expansion. Its 4-methyl substitution and C4 chain length differentiate it from both the des-methyl series and the propanoic acid homolog , offering a distinct physicochemical profile (estimated ΔlogP ≈ +0.5 vs. the propanoic homolog) for exploring chain-length and substitution effects on target engagement.

Synthetic Intermediate for 5-Substituted Oxazole Libraries

The compound's bifunctional architecture—a free carboxylic acid handle for amide coupling or esterification, combined with a 4-methyloxazole core amenable to further C-2 functionalization—positions it as a versatile building block for parallel library synthesis . The unambiguous molecular weight (169.18 g/mol) and the analytical differentiation from regioisomeric analogs (e.g., 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, also MW 169.18 but with reversed connectivity) ensure quality control traceability during multi-step synthetic workflows.

Negative Control or Tool Compound for Profiling Oxazole-Dependent Bioactivities

Since no bioactivity data exist for this specific compound , it may serve as an empirical tool for establishing background activity baselines in oxazole-related target engagement assays. Its structural homology to active oxazole-5-carboxylic acids—combined with the documented absence of published potency data—makes it a candidate for use as a structurally matched but putatively inactive control in screening cascades, provided that in-house profiling confirms lack of activity at the target of interest.

Physicochemical Probe for Chain-Length Effects in ADME Assays

The butanoic acid side chain distinguishes it from the propanoic acid homolog, and class-level trends predict differences in logP, pKa, and membrane permeability . Researchers conducting parallel artificial membrane permeability assays (PAMPA) or metabolic stability studies (e.g., microsomal incubation) across a homologous series can use this compound to empirically quantify the impact of one additional methylene unit on ADME parameters within the oxazole chemical space.

Quote Request

Request a Quote for 3-(4-Methyloxazol-5-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.